(R)-methyl tetrahydro-2H-thiopyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-methyl tetrahydro-2H-thiopyran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a chiral compound that is commonly used as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of (R)-methyl tetrahydro-2H-thiopyran-3-carboxylate is not well understood. However, it is believed to act as a chiral auxiliary, which can selectively form the desired enantiomer in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (R)-methyl tetrahydro-2H-thiopyran-3-carboxylate. However, it is believed to be non-toxic and non-carcinogenic, making it a safe compound to use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (R)-methyl tetrahydro-2H-thiopyran-3-carboxylate in lab experiments is its high selectivity. It can selectively form the desired enantiomer, making it a valuable tool in organic synthesis. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research of (R)-methyl tetrahydro-2H-thiopyran-3-carboxylate. One area of research is the development of new synthetic methods that can improve the yield and efficiency of the synthesis process. Another area of research is the application of (R)-methyl tetrahydro-2H-thiopyran-3-carboxylate in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the study of the mechanism of action and the biochemical and physiological effects of this compound can provide valuable insights into its potential applications in various fields.
Synthesemethoden
(R)-methyl tetrahydro-2H-thiopyran-3-carboxylate can be synthesized using various methods. One of the most common methods is the asymmetric synthesis method, which involves the use of chiral auxiliaries. Another method involves the use of chiral catalysts, which can be used to selectively form the desired enantiomer.
Wissenschaftliche Forschungsanwendungen
(R)-methyl tetrahydro-2H-thiopyran-3-carboxylate has a wide range of applications in scientific research. It is commonly used as a building block in organic synthesis, where it can be used to synthesize various chiral compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Eigenschaften
CAS-Nummer |
161404-77-9 |
---|---|
Molekularformel |
C7H12O2S |
Molekulargewicht |
160.24 g/mol |
IUPAC-Name |
methyl (3R)-thiane-3-carboxylate |
InChI |
InChI=1S/C7H12O2S/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
KETAAZUFHKFVOH-LURJTMIESA-N |
Isomerische SMILES |
COC(=O)[C@H]1CCCSC1 |
SMILES |
COC(=O)C1CCCSC1 |
Kanonische SMILES |
COC(=O)C1CCCSC1 |
Synonyme |
2H-Thiopyran-3-carboxylicacid,tetrahydro-,methylester,(R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.